molecular formula C14H12N2OS2 B2667452 3-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 440327-19-5

3-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No. B2667452
CAS RN: 440327-19-5
M. Wt: 288.38
InChI Key: ZBXZYKCIJMJLKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, also known as 3-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4-one, is a heterocyclic compound belonging to the thienopyrimidine family. It is a white, crystalline solid with a melting point of 128°C and a boiling point of 145°C. It is insoluble in water and slightly soluble in ethanol. This compound has a variety of applications in the field of scientific research, including synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Antimicrobial Activity

This compound has been identified as having broad-spectrum antibacterial activity, with a minimum inhibitory concentration (MIC) ranging from 0.49 to 3.9 μg/mL . It also shows reasonable antifungal activity with an MIC of 31.25 μg/mL . This suggests that it could be used in the development of new antimicrobial agents.

Drug Development

The pharmacokinetic properties and calculation of drug likeness of this compound suggest good traditional drug-like properties . This indicates its potential for use in drug development, particularly for conditions that could be treated by modulating microbial activity.

properties

IUPAC Name

3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2/c1-8-3-4-10(7-9(8)2)16-13(17)12-11(5-6-19-12)15-14(16)18/h3-7H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXZYKCIJMJLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C=CS3)NC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

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